molecular formula C14H10BrClOS B12047993 (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

Cat. No.: B12047993
M. Wt: 341.7 g/mol
InChI Key: SGZVTCYTDIDUID-HWKANZROSA-N
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Description

(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-bromothiophen-2-yl group (ring A) and a 4-chloro-3-methylphenyl group (ring B). Chalcones are synthesized via Claisen-Schmidt condensation, a method widely employed for analogous compounds (e.g., ).

Key structural attributes include:

  • Steric effects: The 3-methyl group on ring B may hinder molecular planarity, affecting interactions with biological targets.

Chalcones are studied for diverse biological activities, including antimicrobial, antioxidant, and antiparasitic effects.

Properties

Molecular Formula

C14H10BrClOS

Molecular Weight

341.7 g/mol

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H10BrClOS/c1-9-6-10(2-4-13(9)16)14(17)5-3-12-7-11(15)8-18-12/h2-8H,1H3/b5-3+

InChI Key

SGZVTCYTDIDUID-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=CS2)Br)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CS2)Br)Cl

Origin of Product

United States

Biological Activity

(E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. Chalcones are characterized by their α,β\alpha,\beta -unsaturated carbonyl structure, which contributes to their reactivity and potential therapeutic applications. This article explores the biological activities associated with this specific compound, including its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14BrClOS\text{C}_{17}\text{H}_{14}\text{BrClOS}

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Chalcone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Chalcone AStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Antioxidant Activity

Chalcones possess antioxidant properties due to their ability to scavenge free radicals. The compound has been evaluated for its radical quenching abilities, demonstrating a notable capacity to reduce oxidative stress in cellular models.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25
Trolox15
Ascorbic Acid20

Anticancer Activity

The potential anticancer effects of chalcones have garnered attention in recent years. Studies suggest that this compound may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Case Study:
A study published in Pharmaceutical Biology demonstrated that this chalcone derivative significantly inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value of 30 µM. The compound was shown to induce G0/G1 phase arrest and promote apoptosis via caspase activation.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form adducts with cellular macromolecules, thereby disrupting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties can be inferred by comparing it to chalcones with similar substituents. Key analogues include:

Compound Name Ring A Substituents Ring B Substituents Key Properties/Activities Evidence ID
(E)-3-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one 5-chlorothiophen-2-yl 4-bromophenyl Structural similarity; halogenated thiophene enhances electronic interactions.
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl 4-chlorophenyl Methoxy group reduces electronegativity, correlating with lower bioactivity (e.g., IC₅₀ > 4.7 μM).
(E)-1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one 2-hydroxyphenyl 4-fluorophenyl Hydroxyl group confers antioxidant activity (DPPH radical scavenging).
Cardamonin 2,4-dihydroxyphenyl Unsubstituted High inhibitory activity (IC₅₀ = 4.35 μM) due to hydroxyl groups at ortho/para positions.

Key Observations :

Electronegativity and Bioactivity : Halogen substituents (Br, Cl) enhance bioactivity. For example, compound 2j (4-bromo-2-hydroxy-5-iodophenyl and 4-fluorophenyl) exhibits lower IC₅₀ (4.7 μM) than 2h (4-chloro substituent; IC₅₀ = 13.82 μM). The bromine and chlorine in the target compound may similarly improve potency compared to methoxy or methyl groups.

Antimicrobial Activity : Chalcones with fluorophenyl or hydroxyl groups (e.g., ) show activity against S. aureus and E. coli. The target compound’s bromothiophene may enhance membrane permeability, though methyl and chloro groups could moderate this effect.

Crystallographic and Electronic Comparisons
  • Planarity: Chalcones with planar geometries (e.g., aminochalcones in ) exhibit stronger antioxidant activity due to improved conjugation. The target compound’s methyl group may disrupt planarity, reducing such effects.
  • Halogen Bonding : Bromine and chlorine participate in halogen bonding, as seen in (2E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (), which could stabilize protein-ligand interactions.

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